molecular formula C24H25N3O4 B2512385 N-(3,4-dimethoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide CAS No. 1170428-94-0

N-(3,4-dimethoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide

Cat. No.: B2512385
CAS No.: 1170428-94-0
M. Wt: 419.481
InChI Key: SMNRBIAXPDSRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C24H25N3O4 and its molecular weight is 419.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiprotozoal Agents

The compound shares structural similarities with a class of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which have been explored for their antiprotozoal properties. These compounds have shown strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, indicating potential applications in treating protozoal infections such as sleeping sickness and malaria (Ismail et al., 2004).

Synthetic Methodologies

A compound with a similar structure, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, was synthesized through a 'one-pot' reductive cyclization, showcasing an efficient synthetic route for such complex molecules. This highlights the compound's relevance in the development of synthetic methodologies for heterocyclic compounds, which are significant in medicinal chemistry (Bhaskar et al., 2019).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic NH-acids and their reactions with dibenzoylacetylene in the presence of triphenylphosphine to produce furan derivatives demonstrates the compound's potential as a building block in heterocyclic chemistry. This research area is crucial for the development of new pharmaceuticals, agrochemicals, and dyes (Yavari et al., 2002).

Pharmaceutical Applications

Research into the synthesis of analogs to this compound, such as 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, indicates potential pharmaceutical applications. The exploration of analogs demonstrates the relevance of this compound's structure in the design and development of new therapeutic agents (Owton et al., 1995).

Antimicrobial and Docking Studies

The compound's framework has been utilized in the synthesis of various derivatives that exhibit antimicrobial properties and have been subjected to docking studies to understand their interactions with biological targets. This suggests its potential application in the discovery and development of new antimicrobial agents (Talupur et al., 2021).

Corrosion Inhibition

Amino acid derivatives related to this compound have been studied as corrosion inhibitors for steel in acidic solutions, indicating its potential application in industrial corrosion protection strategies (Yadav et al., 2015).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-16-26-19-6-4-5-7-20(19)27(16)15-18-9-11-22(31-18)24(28)25-13-12-17-8-10-21(29-2)23(14-17)30-3/h4-11,14H,12-13,15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNRBIAXPDSRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.